

Application Notes and Protocols: Selective Reduction of 4-Nitroacetophenone

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Compound of Interest

Compound Name: 1-(4-Nitrophenyl)ethanol

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Abstract

This document provides a detailed protocol for the chemoselective reduction of the carbonyl group in 4-nitroacetophenone to the corresponding secondary alcohol, **1-(4-nitrophenyl)ethanol**, using sodium borohydride (NaBH_4). This protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The procedure is robust, employing common laboratory reagents and techniques, and offers a high degree of selectivity, leaving the nitro group intact.

Introduction

The selective reduction of one functional group in the presence of others is a fundamental transformation in organic synthesis. 4-Nitroacetophenone presents an interesting case for chemoselectivity as it contains two reducible functional groups: a ketone and a nitro group. Sodium borohydride is a mild and selective reducing agent, which, under appropriate conditions, preferentially reduces aldehydes and ketones over less reactive functional groups such as nitro groups.^[1] This protocol details the experimental procedure for the selective reduction of the ketone functionality in 4-nitroacetophenone.

Reaction and Mechanism

The reduction of 4-nitroacetophenone with sodium borohydride proceeds via the nucleophilic addition of a hydride ion (H^-) from the borohydride to the electrophilic carbonyl carbon of the ketone. This results in the formation of a secondary alkoxide intermediate. Subsequent

protonation of this intermediate, typically during an acidic workup, yields the final product, **1-(4-nitrophenyl)ethanol**. The nitro group remains unaffected by the mild conditions of this reaction.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the sodium borohydride reduction of 4-nitroacetophenone based on the provided protocol.[\[1\]](#)

Parameter	Value
Reactant	4-Nitroacetophenone
Mass of Reactant	1.65 g
Molar Mass of Reactant	165.15 g/mol
Moles of Reactant	0.01 mol
Reducing Agent	Sodium Borohydride (NaBH ₄)
Mass of Reducing Agent	0.45 g
Molar Mass of Reducing Agent	37.83 g/mol
Moles of Reducing Agent	~0.012 mol
Solvent	Ethanol (EtOH)
Volume of Solvent	20 mL
Reaction Time	15 minutes
Reaction Temperature	Room Temperature
Product	1-(4-nitrophenyl)ethanol
Melting Point of Product	30-32 °C [2] [3]

Experimental Protocol

4.1. Materials and Reagents

- 4-Nitroacetophenone
- Sodium Borohydride (NaBH_4)
- Ethanol (EtOH)
- Dilute Hydrochloric Acid (HCl)
- Dichloromethane (CH_2Cl_2)
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Deionized Water

4.2. Equipment

- 100 mL Erlenmeyer flask
- Magnetic stirrer and stir bar (optional)
- Ice/water bath
- 250 mL Separatory funnel
- Beakers
- Graduated cylinders
- Rotary evaporator (optional, for solvent removal)
- Melting point apparatus

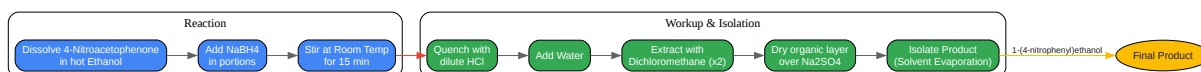
4.3. Procedure^[1]

- **Dissolution of Reactant:** In a 100 mL Erlenmeyer flask, dissolve 1.65 g of 4-nitroacetophenone in 20 mL of hot ethanol.
- **Addition of Reducing Agent:** To the stirred or swirling solution, add 0.45 g of sodium borohydride in small portions over a period of 5 minutes. An ice/water bath can be used to

control any exothermic reaction, although the reaction is typically mild.

- Reaction: After the addition is complete, continue to stir or shake the mixture at room temperature for 15 minutes.
- Quenching: Carefully add dilute hydrochloric acid solution dropwise to the reaction mixture until the effervescence (hydrogen gas evolution) ceases. This step neutralizes the excess sodium borohydride.
- Workup: Add 40 mL of water to the flask.
- Extraction: Transfer the mixture to a 250 mL separatory funnel and extract the aqueous layer with two 20 mL portions of dichloromethane.
- Drying: Combine the organic extracts and dry them over anhydrous sodium sulfate.
- Isolation: Decant or filter the dried organic solution to remove the sodium sulfate. The solvent can be removed under reduced pressure using a rotary evaporator to yield the crude product.
- Purification and Characterization: The crude **1-(4-nitrophenyl)ethanol** can be further purified by recrystallization if necessary. The final product can be characterized by determining its melting point and using spectroscopic methods such as NMR and IR.

Visualizations



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Caption: Experimental workflow for the sodium borohydride reduction of 4-nitroacetophenone.

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References

- 1. chemistry-online.com [chemistry-online.com]
- 2. Page loading... [guidechem.com]
- 3. 6531-13-1 CAS MSDS (1-(4-NITROPHENYL)ETHANOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
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